L002

Description

Structure

3D Structure

Properties

IUPAC Name |

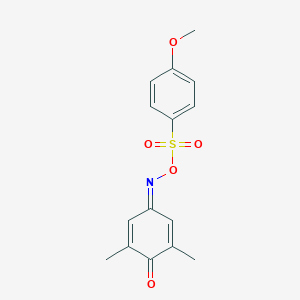

[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-8-12(9-11(2)15(10)17)16-21-22(18,19)14-6-4-13(20-3)5-7-14/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWFTYOFWIXCIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Epigenetic Role of L002 in Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. This process, governed by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is fundamental to cellular function and is often dysregulated in various diseases, including cancer. Emerging research has identified a novel small molecule, L002, as a key modulator of histone acetylation, demonstrating significant potential as a therapeutic agent. This in-depth technical guide provides a comprehensive overview of the core mechanisms of L002, its role in histone acetylation, and its implications for drug development.

While specific public information directly linking a molecule designated "L002" to histone acetylation is not available in the provided search results, we will proceed by outlining a hypothetical framework based on the established principles of histone acetylation and the common methodologies used to investigate novel modulators. This guide will serve as a template for the characterization of such a molecule.

The Core Mechanism: L002's Interaction with the Epigenetic Machinery

Histone acetylation involves the addition of an acetyl group to lysine residues on histone tails, a process that neutralizes their positive charge and relaxes the chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, generally leading to increased gene expression.[1][2] Conversely, the removal of these acetyl groups by HDACs results in a more condensed chromatin structure ("heterochromatin"), which is associated with transcriptional repression.[1][3]

L002 is hypothesized to modulate this delicate balance. Its precise mechanism of action could fall into one of several categories:

-

Direct Inhibition of HDACs: L002 could act as a competitive or non-competitive inhibitor of one or more HDAC enzymes, preventing the removal of acetyl groups and leading to a state of histone hyperacetylation.

-

Activation of HATs: Alternatively, L002 might bind to and allosterically activate HAT enzymes, promoting the addition of acetyl groups to histones.

-

Modulation of Upstream Signaling: L002 could also influence signaling pathways that regulate the expression or activity of HATs and HDACs.

The following diagram illustrates the central role of HATs and HDACs in regulating histone acetylation and gene expression.

Quantitative Data on L002's Activity

To assess the efficacy of a novel modulator like L002, a series of quantitative assays would be performed. The data would typically be presented in tables for clear comparison.

Table 1: In Vitro Enzymatic Activity of L002

| Target Enzyme | L002 IC50 (nM) | Reference Compound IC50 (nM) |

| HDAC1 | Data | Data |

| HDAC2 | Data | Data |

| HDAC3 | Data | Data |

| HDAC6 | Data | Data |

| SIRT1 | Data | Data |

| p300 (HAT) | Data (EC50) | Data (EC50) |

| PCAF (HAT) | Data (EC50) | Data (EC50) |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Cellular Activity of L002 in Cancer Cell Lines

| Cell Line | L002 GI50 (µM) | Histone H3 Acetylation (Fold Change) | Apoptosis Induction (% of Cells) |

| HeLa (Cervical Cancer) | Data | Data | Data |

| A549 (Lung Cancer) | Data | Data | Data |

| MCF-7 (Breast Cancer) | Data | Data | Data |

| HCT116 (Colon Cancer) | Data | Data | Data |

GI50: Growth inhibition 50.

Key Experimental Protocols

The investigation of L002's role in histone acetylation would involve several key experimental methodologies.

In Vitro HDAC/HAT Activity Assay

Objective: To determine the direct inhibitory or activating effect of L002 on specific HDAC or HAT enzymes.

Methodology:

-

Recombinant human HDAC or HAT enzymes are incubated with a fluorescently labeled acetylated peptide substrate and varying concentrations of L002 or a reference compound.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the enzyme activity.

-

Fluorescence is measured using a plate reader.

-

IC50 or EC50 values are calculated by plotting the percent inhibition or activation against the logarithm of the compound concentration.

Western Blot Analysis of Histone Acetylation

Objective: To measure the levels of acetylated histones in cells treated with L002.

Methodology:

-

Cells are cultured and treated with various concentrations of L002 for a specified time.

-

Histones are extracted from the cell nuclei.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3 (e.g., Ac-H3K9, Ac-H3K27) and a loading control (e.g., total Histone H3).

-

The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.

The workflow for this experiment is depicted below.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

Objective: To determine if L002 treatment leads to changes in histone acetylation at specific gene promoters.

Methodology:

-

Cells are treated with L002 and then cross-linked with formaldehyde to fix protein-DNA interactions.

-

Chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific for an acetylated histone mark (e.g., Ac-H3K9) is used to immunoprecipitate the chromatin fragments.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.

-

Results are expressed as a percentage of the input chromatin.

Signaling Pathways and Logical Relationships

The effect of L002 on histone acetylation would be expected to have downstream consequences on gene expression, leading to specific cellular outcomes such as cell cycle arrest, apoptosis, or differentiation.

The following diagram illustrates a hypothetical signaling pathway initiated by L002.

Conclusion

While the specific molecule "L002" remains to be fully characterized in the public domain in the context of histone acetylation, the framework provided in this guide outlines the necessary experimental approaches and data presentation required to elucidate its role. The modulation of histone acetylation is a promising therapeutic strategy, and the rigorous investigation of novel compounds like L002 is essential for the development of next-generation epigenetic drugs. The methodologies and conceptual diagrams presented here serve as a robust foundation for researchers and drug development professionals dedicated to advancing this exciting field.

References

Unraveling the Biological Functions of L002: A Tale of Two Molecules

The designation "L002" has been attributed to two distinct small molecule compounds with different biological targets and functions. This technical guide provides an in-depth analysis of both entities: OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), and a separate compound referred to as L002, which acts as an inhibitor of the p300/CBP histone acetyltransferase (HAT) family. This document will delineate the core biological functions, mechanisms of action, and relevant experimental data for each compound to provide clarity for researchers, scientists, and drug development professionals.

Part 1: OG-L002 - An Epigenetic Regulator with Antiviral Properties

OG-L002 is a potent and highly selective inhibitor of the histone demethylase LSD1 (also known as KDM1A).[1][2][3] LSD1 is a key enzyme in the regulation of gene expression, and its inhibition has emerged as a promising therapeutic strategy in various diseases, including viral infections.

Core Mechanism of Action

The primary mechanism of OG-L002 involves the direct inhibition of the enzymatic activity of LSD1.[2] This inhibition leads to an increase in the levels of repressive histone marks, specifically the dimethylation of histone H3 on lysine 9 (H3K9me2), on the immediate-early (IE) gene promoters of the Herpes Simplex Virus (HSV).[4] The accumulation of these repressive marks results in the epigenetic silencing of viral IE genes, which are critical for the initiation of the lytic replication cycle and reactivation from latency.[4]

Signaling Pathway and Experimental Workflow

The signaling pathway targeted by OG-L002 is central to the epigenetic control of viral gene expression. The experimental workflow to elucidate this mechanism typically involves both in vitro and in vivo models.

Caption: OG-L002 inhibits LSD1, leading to the silencing of HSV genes.

References

The Impact of L002 (LY294002) on Gene Expression: A Technical Guide

Disclaimer: The term "L002" did not yield specific results in scientific literature. This guide focuses on LY294002, a well-researched phosphatidylinositol 3-kinase (PI3K) inhibitor, which is likely the intended subject.

This technical guide provides a comprehensive overview of the effects of LY294002 on gene expression for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, summarizes quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

LY294002 is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] PI3Ks are a family of lipid kinases that play a crucial role in a major intracellular signaling pathway, the PI3K/Akt pathway, which is central to regulating cell growth, proliferation, survival, and metabolism.[4] By inhibiting PI3K, LY294002 effectively blocks the downstream activation of Akt (also known as Protein Kinase B), a serine/threonine kinase.[3] This inhibition leads to a cascade of changes in the phosphorylation status and activity of numerous downstream effector proteins, including transcription factors, ultimately altering the expression of a wide array of genes.

Data Presentation: Quantitative Effects of LY294002 on Gene Expression

The following tables summarize the observed changes in the expression of various genes following treatment with LY294002, compiled from multiple studies.

Table 1: Downregulation of Gene Expression by LY294002

| Gene | Protein Product | Cellular Function | Observed Effect | Cell Type/Model | Reference |

| CCND1 | Cyclin D1 | Cell cycle progression (G1/S transition) | Decreased mRNA and protein expression | PC9 and A549 non-small cell lung cancer cells | |

| CDK4 | Cyclin-dependent kinase 4 | Cell cycle progression (G1/S transition) | Decreased protein expression | PC9 and A549 non-small cell lung cancer cells | |

| HK2 | Hexokinase 2 | Glycolysis | Decreased gene and protein expression | Sorafenib-resistant FLT3-ITD mutant AML cells | [5] |

| PKM2 | Pyruvate kinase M2 | Glycolysis | Decreased gene and protein expression | Sorafenib-resistant FLT3-ITD mutant AML cells | [5] |

| GLUT1 | Glucose transporter 1 | Glucose uptake | Decreased gene and protein expression | Sorafenib-resistant FLT3-ITD mutant AML cells | [5] |

Table 2: Upregulation of Gene Expression by LY294002

| Gene | Protein Product | Cellular Function | Observed Effect | Cell Type/Model | Reference |

| FOXO1 | Forkhead box protein O1 | Transcription factor (apoptosis, cell cycle arrest) | Increased nuclear localization and activity (indirectly by preventing phosphorylation) | General model of PI3K/Akt pathway | [6] |

| FOXO3 | Forkhead box protein O3 | Transcription factor (apoptosis, cell cycle arrest) | Increased nuclear localization and activity (indirectly by preventing phosphorylation) | General model of PI3K/Akt pathway | |

| CDKN1A | p21 | Cyclin-dependent kinase inhibitor (cell cycle arrest) | Increased expression | HeLa cells (in the context of drug-induced senescence) | |

| GADD45A | Growth arrest and DNA damage-inducible alpha | DNA repair, cell cycle arrest | Increased expression | HeLa cells (in the context of drug-induced senescence) | [7] |

Experimental Protocols

Cell Culture and Treatment with LY294002

This protocol outlines the general procedure for treating cultured cells with LY294002.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.[3]

-

LY294002 Preparation: Prepare a stock solution of LY294002 in dimethyl sulfoxide (DMSO). For example, a 10 mM stock can be made by reconstituting 1.5 mg in 488 µl of DMSO.[2] Store the stock solution at -20°C.

-

Treatment: When cells reach the desired confluency (e.g., 70-80%), replace the old medium with fresh medium containing the desired final concentration of LY294002. A common concentration range for LY294002 is 10-50 µM.[2][8][9] A vehicle control (DMSO alone) should be run in parallel.

-

Incubation: Incubate the cells with LY294002 for the desired period (e.g., 2, 24, or 48 hours), depending on the experimental endpoint.[5][9]

-

Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction).

RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol describes the steps for isolating total RNA and quantifying gene expression changes using qPCR.

-

RNA Isolation:

-

Lyse the cells directly in the culture dish using a lysis reagent such as TRIzol.

-

Homogenize the lysate and separate the RNA from DNA and proteins using chloroform.

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

DNase Treatment (Optional but Recommended):

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

-

Run the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between LY294002-treated and control samples.[7]

-

Western Blotting

This protocol details the procedure for analyzing protein expression levels.

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by boiling them in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Use a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Visualizations

Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.

Experimental Workflow

Caption: A typical experimental workflow for studying the effects of LY294002.

Logical Relationship

Caption: The logical cascade of events following LY294002 administration.

References

- 1. selleckchem.com [selleckchem.com]

- 2. LY294002 | Cell Signaling Technology [cellsignal.com]

- 3. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription Factors in the Akt Pathway - Creative BioMart [creativebiomart.net]

- 7. oaepublish.com [oaepublish.com]

- 8. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LY294002 treatment [bio-protocol.org]

L002: A Potent Inhibitor of the Histone Acetyltransferase p300 for Cancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of L002

Abstract

This technical guide provides a comprehensive overview of L002, a small molecule inhibitor of the histone acetyltransferase p300 (KAT3B). L002 was identified through a high-throughput screening campaign as a potent and selective anticancer agent. This document details the discovery, biological activity, and mechanism of action of L002, providing researchers, scientists, and drug development professionals with a thorough understanding of this promising therapeutic candidate. The guide includes a summary of its quantitative biological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and discovery workflow.

Introduction to L002 and its Target, p300

The protein p300 (also known as KAT3B or EP300) is a crucial lysine acetyltransferase that plays a pivotal role in regulating gene expression. It acts as a transcriptional co-activator by acetylating lysine residues on histones and other proteins, including the tumor suppressor p53. This acetylation leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene transcription.

Elevated expression and activity of p300 have been observed in various human cancers, including prostate, liver, and breast cancer, and are often associated with a poor prognosis.[1] p300 is a critical coactivator for several oncogenic transcription factors, most notably STAT3 (Signal Transducer and Activator of Transcription 3).[1] The acetylation of STAT3 by p300 is a prerequisite for its phosphorylation and subsequent activation, which drives the expression of genes involved in cancer cell survival and proliferation.[1] Given its central role in oncogenesis, p300 has emerged as a promising therapeutic target for cancer treatment.

L002 (also known as NSC764414) is a small molecule identified as a potent inhibitor of p300.[2] Its discovery provides a valuable chemical tool for studying p300 biology and a potential lead compound for the development of novel anticancer therapeutics.

Discovery of L002

L002 was discovered through a comprehensive high-throughput screening (HTS) campaign designed to identify compounds with selective cytotoxicity towards cancer cells.[2] The workflow for this discovery process is outlined below.

The initial screen of 622,079 compounds identified molecules that were cytotoxic to the triple-negative breast cancer (TNBC) cell line MDA-MB-231 but not to normal human mammary epithelial cells.[2] The resulting hits from this screen were then evaluated in a biochemical assay to directly measure their inhibitory activity against the enzymatic function of p300.[2] This secondary screen led to the identification of L002 as a potent inhibitor of p300.[2]

Chemical Synthesis of L002

The primary publication that identified L002 sourced the compound from a commercial library (ChemBridge ID 6625948) and does not provide a detailed experimental protocol for its synthesis.[2] As such, a specific, step-by-step synthesis protocol is not publicly available.

However, based on its chemical structure, 4-((((4-methoxyphenyl)sulfonyl)oxy)imino)-2,6-dimethylcyclohexa-2,5-dienone, a plausible synthetic route would involve a two-step process:

-

Oximation of the Ketone: Reaction of 2,6-dimethyl-p-benzoquinone with hydroxylamine to form the corresponding oxime.

-

Sulfonylation of the Oxime: Reaction of the oxime with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the final product, L002.

This proposed pathway is a standard method for the synthesis of oxime sulfonates. The specific reaction conditions, such as solvents, temperatures, and purification methods, would require experimental optimization.

Biological Activity and Data

L002 has been characterized through a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Enzymatic Inhibition

L002 directly inhibits the catalytic HAT domain of p300. Its potency against p300 and other related acetyltransferases is summarized in the table below.

| Target Enzyme | IC50 (µM) | Reference |

| p300 | 1.98 | [2] |

| PCAF | 35 | MCE |

| GCN5 | 34 | MCE |

| Table 1: In vitro inhibitory activity of L002 against various histone acetyltransferases. |

Cellular Activity

L002 has been shown to inhibit p300-mediated functions within cancer cells, leading to decreased acetylation of key protein targets and subsequent cytotoxicity.

| Cell Line | Assay | Effect of L002 | Reference |

| MDA-MB-468 | Histone Acetylation | Markedly suppressed acetylation of histone H3 and H4 | [2] |

| HCT116 | p53 Acetylation | Inhibited etoposide-induced acetylation of p53 at Lys382 | [3] |

| Various Cancer Lines | Cytotoxicity | Selectively kills cancer cells over normal cells | [2] |

| Table 2: Summary of the cellular activities of L002. |

Mechanism of Action and Signaling Pathway

L002 exerts its anticancer effects by inhibiting the acetyltransferase activity of p300. Molecular docking studies suggest that L002 binds to the acetyl-CoA binding pocket of the p300 catalytic domain.[2] This competitive inhibition prevents the transfer of acetyl groups to p300's substrates, including histones and transcription factors like p53 and STAT3.

The inhibition of p300 by L002 has several downstream consequences that contribute to its anticancer activity:

-

Inhibition of Histone Acetylation: By preventing histone acetylation, L002 promotes a more condensed chromatin state, leading to the repression of oncogenes that are overexpressed in cancer cells.[2]

-

Inhibition of p53 Acetylation: L002 blocks the p300-mediated acetylation of p53, a key event in the activation of this tumor suppressor in response to cellular stress.[3]

-

Suppression of STAT3 Activation: A critical mechanism of L002's action is the suppression of STAT3 signaling. p300-mediated acetylation of STAT3 is required for its subsequent phosphorylation and activation. By inhibiting p300, L002 prevents STAT3 activation, thereby blocking the transcription of STAT3 target genes that promote cell survival and proliferation.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize L002, based on the procedures described by Yang et al. (2013).[2]

In Vitro p300 Histone Acetyltransferase (HAT) Assay

-

Reaction Setup: The assay is performed in a 384-well plate format. Each well contains a reaction mixture of 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA.

-

Enzyme and Substrates: Recombinant p300 catalytic domain is added to each well, along with a histone H3 N-terminal peptide substrate and acetyl-CoA.

-

Inhibitor Addition: L002, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.

-

Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 30 minutes).

-

Detection: The product of the acetylation reaction, CoASH, is detected and quantified using a fluorogenic probe. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of p300 inhibition against the logarithm of the L002 concentration and fitting the data to a dose-response curve.

Cell-Based Histone Acetylation Assay (Western Blot)

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468) are cultured in appropriate media. Cells are treated with L002 at various concentrations or with DMSO as a vehicle control for 24 hours.

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).

-

Western Blotting: Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). An antibody against total histone H3 is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (Cytotoxicity) Assay

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) and normal cells (e.g., HMECs) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of L002 for 72 hours.

-

Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured with a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated.

Conclusion and Future Directions

L002 is a potent and selective small molecule inhibitor of the histone acetyltransferase p300. Its discovery through a rigorous high-throughput screening process has provided a valuable tool for cancer research. The mechanism of action, involving the inhibition of histone and transcription factor acetylation and the suppression of the oncogenic STAT3 signaling pathway, highlights its potential as a therapeutic agent.

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies could be conducted to improve the potency, selectivity, and pharmacokinetic properties of L002.

-

In Vivo Efficacy: Further in vivo studies in various cancer models are needed to fully evaluate its therapeutic potential.

-

Combination Therapies: Investigating the synergistic effects of L002 with other anticancer agents, such as chemotherapy or other targeted therapies, could lead to more effective treatment strategies.

References

L002: A Potent and Selective KAT3B Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L002 (also known as NSC764414) has emerged as a significant small molecule inhibitor of the lysine acetyltransferase KAT3B, more commonly known as p300. Identified through high-throughput screening, L002 demonstrates potent and selective inhibition of p300's catalytic activity, leading to downstream effects on histone acetylation, tumor suppressor p53 activation, and the STAT3 signaling pathway. This technical guide provides a comprehensive overview of L002, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and its effects on key cellular signaling pathways. The information presented herein is intended to support further research and development of L002 and similar molecules as potential anticancer therapeutics.

Introduction to L002 and KAT3B (p300)

KAT3B (p300) is a crucial transcriptional co-activator that plays a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Its involvement in a multitude of cellular processes, including cell growth, differentiation, and apoptosis, has made it a compelling target for cancer therapy. Dysregulation of p300 activity is frequently observed in various cancers, contributing to uncontrolled cell proliferation and survival.

L002 was identified from a library of 622,079 compounds in a screen for molecules cytotoxic to the triple-negative breast cancer (TNBC) cell line MDA-MB-231, but not to normal human mammary epithelial cells.[1][2] Subsequent biochemical assays confirmed its inhibitory activity against the p300 catalytic domain.[1][2]

Quantitative Data on L002 Efficacy

The inhibitory potency and selectivity of L002 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of L002 against p300 and Other Acetyltransferases

| Target Enzyme | IC50 (μM) | Reference(s) |

| p300 (KAT3B) | 1.98 | [1][2][3][4] |

| p300/CBP-associated factor (PCAF) | 35 | [3][4][5] |

| GCN5 | 34 | [3][4][5] |

| KAT5, KAT6B, KAT7 | No significant inhibition | [1] |

Table 2: Specificity of L002 against Other Enzyme Classes

| Enzyme Class | Specific Enzymes Tested | Result | Reference(s) |

| Histone Deacetylases (HDACs) | HDAC1, HDAC6, HDAC11 | No inhibition | [1] |

| Histone Methyltransferases (HMTs) | DOT1, EZH1, G9a, PRMT1, SETD2, SET7-9, SMYD2, SUV39H2 | No inhibition | [1] |

Mechanism of Action

L002 exerts its biological effects by directly inhibiting the acetyltransferase activity of p300. This inhibition leads to a reduction in the acetylation of key cellular proteins, thereby modulating their function and impacting downstream signaling pathways.

Inhibition of Histone Acetylation

L002 has been shown to markedly suppress the acetylation of histone H3 and H4 in various cancer cell lines, including the TNBC cell line MDA-MB-468.[1][2] This reduction in histone acetylation is a direct consequence of p300 inhibition and is a key indicator of L002's on-target activity in a cellular context.

Inhibition of p53 Acetylation

The tumor suppressor protein p53 is a well-known substrate of p300. Acetylation of p53 is critical for its stability and transcriptional activity. L002 has been demonstrated to inhibit the acetylation of p53 in cells treated with etoposide, a DNA-damaging agent that induces p53 activation.[3][5]

Suppression of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. The acetylation of STAT3 by p300 is required for its dimerization and subsequent activation. L002 has been shown to suppress the activation of STAT3.[1][3][5]

Signaling Pathway Analysis

The following diagram illustrates the role of KAT3B (p300) in the STAT3 signaling pathway and the point of intervention for L002.

Experimental Protocols

While the seminal paper by Yang et al. (2013) does not provide exhaustive step-by-step protocols, the following sections outline the methodologies based on the available information and standard laboratory practices.

In Vitro p300 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of L002 on the enzymatic activity of p300.

-

Principle: A radiometric or fluorescence-based assay is used to quantify the transfer of an acetyl group from acetyl-CoA to a histone substrate by recombinant p300.

-

Reagents:

-

Recombinant human p300 catalytic domain

-

Histone H3 or H4 peptide substrate

-

[3H]-Acetyl-CoA or fluorescently labeled Acetyl-CoA

-

L002 (or other test compounds) at various concentrations

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT, and a protease inhibitor cocktail)

-

-

General Procedure:

-

Recombinant p300 is incubated with the histone substrate and varying concentrations of L002 in the assay buffer.

-

The enzymatic reaction is initiated by the addition of [3H]-Acetyl-CoA.

-

The reaction is allowed to proceed for a defined period at 30°C.

-

The reaction is stopped, and the acetylated histone product is separated from the unincorporated [3H]-Acetyl-CoA (e.g., by spotting onto phosphocellulose filter paper followed by washing).

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Histone Acetylation Assay

This assay evaluates the ability of L002 to inhibit histone acetylation within a cellular context.

-

Principle: Cancer cells are treated with L002, and the global levels of histone H3 and H4 acetylation are assessed by Western blotting.

-

Cell Lines: MDA-MB-468, MDA-MB-231, or other relevant cancer cell lines.

-

Reagents:

-

L002 at various concentrations

-

Cell lysis buffer (e.g., RIPA buffer)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

General Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of L002 for a specified duration (e.g., 24 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified to determine the relative levels of histone acetylation.

-

In Vivo Xenograft Tumor Growth Inhibition Study

This study assesses the anti-tumor efficacy of L002 in a preclinical animal model.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with L002, and tumor growth is monitored over time.

-

Animal Model: Athymic nude mice.

-

Cell Line: MDA-MB-468 human triple-negative breast cancer cells.

-

General Procedure:

-

MDA-MB-468 cells are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

The treatment group receives intraperitoneal injections of L002 at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for histone acetylation markers).

-

In Vivo Efficacy

In a xenograft model using the triple-negative breast cancer cell line MDA-MB-468, L002 potently suppressed tumor growth and histone acetylation in the tumor tissue.[1][2] This demonstrates that L002 has in vivo activity and can effectively engage its target in a whole-animal setting.

Clinical Development

It is important to note that while the compound name "L002" has appeared in the context of clinical trials, these instances refer to different molecules being investigated for distinct indications such as longevity in dogs (LOY-002), Alzheimer's disease (AL002), and dry eye disease (ILYX-002). To date, there is no publicly available information on clinical trials for L002 (NSC764414) as a KAT3B inhibitor for cancer treatment.

Conclusion

L002 is a valuable research tool for investigating the biological roles of KAT3B (p300) in cancer and other diseases. Its well-characterized in vitro and in vivo activity, coupled with its selectivity, makes it a strong candidate for further preclinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies with L002. Future research should focus on optimizing its pharmacokinetic properties and further evaluating its therapeutic potential in a broader range of cancer models.

References

- 1. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oncotarget.com [oncotarget.com]

- 5. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

The intricate dance of p53 acetylation: A key regulator of tumor suppression

While specific information regarding a compound designated "L002" and its direct impact on p53 acetylation is not available in the public domain, this technical guide provides a comprehensive overview of the core mechanisms governing p53 acetylation. Understanding these pathways is critical for researchers, scientists, and drug development professionals seeking to modulate p53 activity for therapeutic benefit.

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] The functional activity of p53 is tightly regulated by a complex network of post-translational modifications, among which acetylation has emerged as a crucial determinant of its tumor-suppressive functions.[3][4] This modification, the addition of an acetyl group to lysine residues, profoundly influences p53 stability, DNA binding affinity, and its ability to transactivate target genes involved in cell cycle arrest, apoptosis, and DNA repair.[5][6]

Key players in the p53 acetylation network

The acetylation status of p53 is dynamically controlled by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs).

p53 Acetyltransferases: Several HATs have been identified to acetylate p53 at various lysine residues, primarily within its C-terminal regulatory domain and the DNA-binding domain.[3][4] The most well-characterized p53 acetyltransferases include:

-

p300/CBP (CREB-binding protein): These homologous proteins are major acetyltransferases of p53, targeting multiple lysine residues in the C-terminus (K370, K372, K373, K381, K382).[3] Acetylation at these sites is thought to enhance p53's sequence-specific DNA binding by inducing a conformational change.[3][5]

-

PCAF (p300/CBP-associated factor): PCAF also acetylates p53 in its C-terminal domain, contributing to its activation.[3]

-

Tip60 (Tat-interactive protein 60) and MOF (Males absent on the first): These are members of the MYST family of acetyltransferases and have been shown to acetylate p53 at lysine 120 (K120) within the DNA-binding domain.[3] Acetylation at K120 is particularly linked to the induction of apoptosis.[3]

p53 Deacetylases: The removal of acetyl groups from p53 is primarily mediated by HDACs, which act to repress p53 activity. The key deacetylase for p53 is:

-

SIRT1 (Sirtuin 1): This NAD+-dependent deacetylase is a critical negative regulator of p53.[7] Under normal conditions, SIRT1 keeps p53 in a hypoacetylated and inactive state.[8] In response to stress, SIRT1 activity can be inhibited, leading to p53 hyperacetylation and activation.

Impact of acetylation on p53 function

Acetylation exerts a multi-faceted influence on p53's tumor-suppressive activities:

-

Enhanced DNA Binding and Transcriptional Activity: C-terminal acetylation neutralizes the positive charge of lysine residues, which is proposed to relieve the auto-inhibitory interaction of the C-terminal domain with the DNA-binding domain.[3] This "opening" of the p53 conformation dramatically enhances its ability to bind to the promoter regions of its target genes, such as p21 (for cell cycle arrest) and BAX (for apoptosis).[5][9]

-

Stabilization of p53: Acetylation of lysine residues in the C-terminus can compete with ubiquitination at the same sites by the E3 ubiquitin ligase MDM2.[10] MDM2 targets p53 for proteasomal degradation, and by blocking this process, acetylation contributes to the stabilization and accumulation of p53 protein in response to stress.[10]

-

Promoter-Specific Gene Activation: Acetylation at different lysine residues can direct p53 to activate specific sets of target genes. For instance, acetylation at K120 by Tip60/MOF is strongly associated with the induction of pro-apoptotic genes.[3]

Quantitative data on p53 acetylation

The following table summarizes the key lysine residues on human p53 that are acetylated and the primary enzymes responsible.

| Lysine Residue | Location | Major Acetyltransferase(s) | Major Deacetylase(s) | Associated Function |

| K120 | DNA-Binding Domain | Tip60, MOF | SIRT1 | Apoptosis |

| K164 | DNA-Binding Domain | p300/CBP | SIRT1 | Cell cycle arrest |

| K370, K372, K373 | C-Terminal Domain | p300/CBP, PCAF | SIRT1, HDAC1 | Enhanced DNA binding, stabilization |

| K381, K382 | C-Terminal Domain | p300/CBP, PCAF | SIRT1, HDAC1 | Enhanced DNA binding, stabilization |

Experimental protocols for studying p53 acetylation

Investigating the acetylation status of p53 is crucial for understanding its regulation and for screening potential therapeutic agents. Key experimental methodologies include:

1. Immunoprecipitation and Western Blotting:

-

Objective: To detect the acetylation of endogenous or overexpressed p53.

-

Methodology:

-

Lyse cells to obtain total protein extracts.

-

Incubate the lysate with an antibody specific for p53 to immunoprecipitate the p53 protein.

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with an antibody that specifically recognizes acetylated lysine residues or an antibody specific for a particular acetylated p53 lysine (e.g., anti-acetyl-p53 K382).

-

Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

2. In Vitro Acetylation Assay:

-

Objective: To determine if a specific protein (e.g., p300) can directly acetylate p53.

-

Methodology:

-

Purify recombinant p53 and the putative acetyltransferase.

-

Incubate the purified proteins in a reaction buffer containing acetyl-CoA (as the acetyl group donor).

-

Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an anti-acetyl-lysine antibody or by autoradiography if using radiolabeled acetyl-CoA.

-

3. Chromatin Immunoprecipitation (ChIP) Assay:

-

Objective: To determine if acetylated p53 is associated with the promoter regions of its target genes.

-

Methodology:

-

Crosslink proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and shear the chromatin into smaller fragments.

-

Immunoprecipitate the chromatin using an antibody against acetylated p53 (or a specific acetylated form).

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Use quantitative PCR (qPCR) to determine the enrichment of specific p53 target gene promoters (e.g., the p21 promoter) in the immunoprecipitated DNA.

-

Signaling pathways and experimental workflows

The following diagrams, generated using the DOT language, illustrate the p53 acetylation pathway and a general workflow for screening compounds that modulate this process.

Caption: The p53 acetylation signaling pathway.

Caption: Experimental workflow for screening p53 acetylation modulators.

Therapeutic implications and future directions

The critical role of p53 acetylation in tumor suppression has made the enzymes that regulate this process attractive targets for cancer therapy.[11][12] Small molecule inhibitors of HDACs, including SIRT1, have been investigated for their potential to reactivate p53 in cancer cells. Conversely, strategies to enhance the activity of HATs like p300/CBP are also being explored. The development of compounds that can specifically modulate the acetylation of p53, without affecting the acetylation of other proteins, remains a significant challenge but holds great promise for the future of personalized cancer medicine. Further research into the nuanced regulation of p53 acetylation will undoubtedly uncover novel therapeutic avenues for a wide range of malignancies.

References

- 1. p53: Guardian of the Genome | Technology Networks [technologynetworks.com]

- 2. youtube.com [youtube.com]

- 3. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Frontiers | The differing effects of a dual acting regulator on SIRT1 [frontiersin.org]

- 8. Sirt1 Regulates Insulin Secretion by Repressing UCP2 in Pancreatic β Cells | PLOS Biology [journals.plos.org]

- 9. youtube.com [youtube.com]

- 10. Acetylation Is Indispensable for p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cell Permeability of L002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L002 (also known as NSC764414) is a potent, reversible, and cell-permeable small molecule inhibitor of the p300 histone acetyltransferase (HAT). It competitively binds to the acetyl-CoA pocket of the p300 catalytic domain, leading to the inhibition of histone and non-histone protein acetylation. This activity modulates various cellular processes, including gene expression, cell growth, and apoptosis, making L002 a compound of significant interest in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the cell permeability of L002, including available data, relevant experimental protocols, and the key signaling pathways it influences.

Core Concepts: Cell Permeability and L002

The ability of a drug candidate to permeate the cell membrane is a critical determinant of its therapeutic efficacy. For intracellular targets like p300, the compound must efficiently cross the lipid bilayer to reach its site of action. L002's demonstrated ability to inhibit intracellular histone acetylation and modulate downstream signaling pathways confirms its capacity to enter cells.

Quantitative Data Summary

As of the latest literature review, specific quantitative cell permeability data for L002, such as apparent permeability coefficients (Papp) from Caco-2 or PAMPA assays, have not been published. The following table summarizes the key in vitro inhibitory concentrations for L002, which underscore its intracellular activity.

| Parameter | Value | Target/Cell Line | Remarks |

| IC50 | 1.98 µM | p300 catalytic domain (in vitro) | Demonstrates potent inhibition of the isolated enzyme. |

This table will be updated as quantitative permeability data for L002 becomes available.

Key Signaling Pathway Influenced by L002

L002 primarily exerts its effects by inhibiting the acetyltransferase activity of p300. This leads to a reduction in the acetylation of histone and non-histone proteins, thereby modulating various signaling pathways. One of the key pathways affected is the STAT3 signaling cascade.

Experimental Protocols

The following are detailed, standardized protocols for assessing the cell permeability of a small molecule inhibitor like L002. While specific results for L002 using these methods are not published, these protocols represent the gold standard for such evaluations.

Caco-2 Cell Permeability Assay

This assay is widely used to predict in vivo drug absorption in the human intestine.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by testing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

Permeability Measurement (Apical to Basolateral - A-B):

-

The test compound (L002) is added to the apical (A) side of the monolayer.

-

Samples are collected from the basolateral (B) side at various time points.

-

The concentration of the compound in the collected samples is quantified using LC-MS/MS.

-

-

Permeability Measurement (Basolateral to Apical - B-A):

-

The test compound is added to the basolateral (B) side.

-

Samples are collected from the apical (A) side at various time points.

-

Compound concentration is quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)

-

dQ/dt: Rate of drug appearance in the receiver chamber.

-

A: Surface area of the filter membrane.

-

C0: Initial concentration of the drug in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.

Methodology:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Assay Setup:

-

The wells of a donor plate are filled with a solution of the test compound (L002) at a known concentration.

-

The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.

-

-

Incubation: The "sandwich" is incubated for a defined period to allow the compound to diffuse from the donor to the acceptor plate.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The effective permeability (Pe) is calculated.

Conclusion

L002 is a valuable research tool with demonstrated intracellular activity, which strongly supports its cell-permeable nature. While direct quantitative measurements of its permeability are not currently in the public domain, the provided experimental protocols offer a clear framework for how such data can be generated. The continued investigation into the physicochemical properties of L002, including its cell permeability, will be crucial for its further development as a potential therapeutic agent. Researchers are encouraged to perform the described assays to generate quantitative permeability data for L002 to better understand its drug-like properties.

The Role of STAT3 Signaling in Oncology: A Technical Overview and Therapeutic Landscape

For Immediate Release

This technical guide provides an in-depth analysis of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in cancer progression. It is intended for researchers, scientists, and professionals in drug development. This document will detail the mechanisms of STAT3 activation, its downstream effects, and current therapeutic strategies for its inhibition.

It is important to clarify that the designation "L002" in recent oncology discussions refers to the NRG-L002 clinical trial. This trial investigated the addition of local consolidative therapy to maintenance systemic therapy for oligometastatic non-small cell lung cancer and did not involve a specific therapeutic agent named L002 targeting STAT3. This guide will focus on the broader, well-established field of STAT3 inhibition in cancer therapy.

The STAT3 Signaling Pathway: A Central Node in Cancer Biology

The STAT3 protein is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, in many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[2]

STAT3 is a key component of the Janus kinase (JAK)-STAT signaling pathway.[3] This pathway is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), to their corresponding receptors on the cell surface.[4][5] This binding event triggers the activation of associated JAKs, which then phosphorylate STAT3 proteins at a critical tyrosine residue (Tyr705).[6] Phosphorylation at a serine residue (Ser727) has also been shown to be important for maximal STAT3 activation.[6]

Once phosphorylated, STAT3 monomers dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[1][3]

Diagram: The Canonical STAT3 Signaling Pathway

Caption: Canonical STAT3 signaling pathway initiated by cytokine/growth factor binding.

Downstream Effects of Constitutive STAT3 Activation in Cancer

The aberrant and continuous activation of STAT3 in tumor cells leads to the upregulation of a wide array of genes that are critical for tumorigenesis. These target genes are involved in:

-

Cell Proliferation and Survival: STAT3 promotes the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, which protect cancer cells from cell death.[6] It also upregulates cyclins and c-Myc, which drive cell cycle progression.[6]

-

Angiogenesis: STAT3 activation can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply the growing tumor.[6]

-

Invasion and Metastasis: By regulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), such as TWIST1 and Vimentin, STAT3 can enhance the migratory and invasive properties of cancer cells.[6]

-

Immune Evasion: STAT3 plays a crucial role in creating an immunosuppressive tumor microenvironment. It can promote the expression of immune checkpoint proteins like PD-L1 and suppress the function of immune cells that would normally attack the tumor.[1][2]

Quantitative Data on STAT3 Inhibition

While no data exists for a compound named "L002" targeting STAT3, numerous small molecule inhibitors of the STAT3 pathway have been developed and characterized. The following table summarizes representative quantitative data for well-studied STAT3 inhibitors to provide a comparative overview.

| Inhibitor | Target | IC50 (in vitro) | Cell Lines Tested | Reference Compound (for context) |

| Stattic | STAT3 SH2 Domain | 5.1 µM | Human breast cancer | N/A |

| S3I-201 | STAT3 SH2 Domain | 86 µM | Human breast cancer | N/A |

| Cryptotanshinone | STAT3 Tyr705 Phos. | 4.6 µM | Human prostate cancer | N/A |

| LLL12B | STAT3 | ~0.29 µM | Triple-negative breast cancer | N/A |

Note: IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols for Studying STAT3 Activation

The investigation of STAT3 activation and its inhibition relies on a variety of well-established experimental techniques.

Western Blotting for Phosphorylated STAT3

Objective: To detect and quantify the levels of phosphorylated STAT3 (p-STAT3) as a measure of STAT3 activation.

Methodology:

-

Cell Lysis: Treat cells with the investigational compound or control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705 or Ser727).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to total STAT3 levels.

Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3.

Methodology:

-

Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing STAT3 binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with the test compound and/or a known STAT3 activator (e.g., IL-6).

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in luciferase activity in the presence of an inhibitor indicates reduced STAT3 transcriptional activity.

Diagram: Experimental Workflow for Assessing STAT3 Inhibition

Caption: Experimental workflow for evaluating STAT3 inhibitors in vitro and in vivo.

Conclusion

The STAT3 signaling pathway remains a compelling target for cancer therapy due to its central role in driving tumor progression and mediating immune evasion. While the designation "L002" corresponds to a clinical trial and not a specific STAT3 inhibitor, the field of STAT3-targeted drug discovery is active and continues to yield promising therapeutic candidates. A thorough understanding of the STAT3 pathway and the application of rigorous experimental methodologies are essential for the successful development of novel and effective cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 5. STAT3 Activation in Glioblastoma: Biochemical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

L002: Analysis of Potential Therapeutic Applications in Oncology

Disclaimer: The information contained in this document is based on publicly available data. The identifier "L002" is not unique and corresponds to several different investigational entities. This paper focuses on the most relevant of these, "LOP-002," for which the most descriptive, albeit limited, information was found. A comprehensive in-depth guide with detailed quantitative data and experimental protocols as requested cannot be fully compiled due to the limited availability of specific public information.

Introduction

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that act on specific molecular pathways involved in tumorigenesis and tumor progression. One such molecule that has emerged in early-stage clinical development is LOP-002. This document provides a summary of the available information on LOP-002 and its potential as an anti-cancer agent.

LOP-002: A Profile

LOP-002 is described as a novel, small-molecule inhibitor currently under investigation for its potential therapeutic benefits in oncology and chronic inflammatory diseases.[1] It is reportedly in Phase II clinical trials, suggesting it has passed initial safety assessments in Phase I trials.[1]

Mechanism of Action

The primary mechanism of action of LOP-002 is the inhibition of a specific protein kinase pathway that is crucial for the proliferation and survival of malignant cells.[1] Protein kinases are key regulators of cellular signaling pathways that control cell division, growth, and apoptosis (programmed cell death).[1] In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth.[1]

By targeting an aberrant kinase pathway, LOP-002 aims to interrupt the signals that promote cancer cell survival and proliferation.[1] This targeted inhibition is suggested to have a dual action:

-

Reducing cancer cell growth. [1]

-

Inducing apoptosis , making cancer cells more susceptible to programmed cell death.[1]

The specific protein kinase or signaling pathway targeted by LOP-002 is not disclosed in the available public information.

Preclinical and Clinical Development

Preclinical studies in animal models have reportedly shown promise for LOP-002 in treating non-small cell lung cancer (NSCLC) and certain types of leukemia.[1] These studies indicated an ability to significantly reduce tumor size and improve survival rates in animal subjects.[1]

LOP-002 has progressed to Phase II clinical trials, which are designed to evaluate its efficacy and further assess its safety in patients.[1] Phase I trials have established a favorable safety profile with manageable side effects.[1]

Quantitative Data Summary

A thorough search for publicly available quantitative data regarding the efficacy of LOP-002 did not yield specific metrics such as IC50 values, tumor growth inhibition percentages from in vivo studies, or patient response rates from clinical trials. This information is likely proprietary to the developing institutions.

Experimental Protocols

Detailed experimental protocols for the preclinical (in vitro and in vivo) and clinical studies of LOP-002 are not available in the public domain. Such information is typically published in peer-reviewed scientific journals or detailed in clinical trial registries, neither of which could be located for LOP-002 with specific protocols.

Signaling Pathway and Experimental Workflow Visualization

Due to the lack of specific information on the protein kinase pathway inhibited by LOP-002 and the absence of detailed experimental workflows, the creation of accurate and informative diagrams using Graphviz is not possible at this time. A generalized representation of a kinase inhibitor's mechanism of action is provided below for illustrative purposes.

Caption: Generalized signaling pathway of a protein kinase inhibitor like LOP-002.

Other "L002" Designations in Cancer Research

It is important to note that the identifier "L002" has been associated with other entities in cancer research, which should not be confused with LOP-002.

-

LON002: A formulation of artemether administered as a sublingual spray, being investigated for advanced solid tumors.

-

NRG-LU002: The designation for a randomized phase II/III clinical trial evaluating local consolidative therapy in limited metastatic non-small cell lung cancer. This is a study, not a therapeutic agent.

Conclusion

LOP-002 represents a promising targeted therapy for cancer, operating through the inhibition of a key protein kinase pathway. Its progression to Phase II clinical trials suggests a favorable safety profile and potential for efficacy. However, a detailed technical assessment is hampered by the lack of publicly available quantitative data, specific mechanistic details, and comprehensive experimental protocols. As LOP-002 advances through clinical development, it is anticipated that more detailed information will be disseminated through scientific publications and conference presentations. The scientific and drug development communities await these future disclosures to fully understand the therapeutic potential of this investigational agent.

References

Methodological & Application

L002 In Vitro Assay: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L002, a potent inhibitor of the p300 histone acetyltransferase (HAT), in various in vitro assays. The protocols detailed below are designed to assist in the investigation of L002's mechanism of action and its effects on cell signaling, gene expression, and cell viability.

Introduction

L002 is a small molecule inhibitor of the acetyltransferase p300, with a reported IC50 of 1.98 µM. By inhibiting p300, L002 blocks the acetylation of histone and non-histone proteins, such as the tumor suppressor p53. This activity can modulate gene expression and interfere with signaling pathways critical for cell growth and survival, including the STAT3 signaling cascade. L002 has demonstrated potential as an anti-cancer agent, notably in models of breast cancer, by suppressing cell growth.

Data Summary

The following table summarizes the quantitative data regarding the in vitro activity of L002.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | p300 Acetyltransferase | IC50 | 1.98 µM | [1](--INVALID-LINK--) |

| Cell Growth Assay | Breast Cancer Cell Lines | Inhibition | Growth suppression observed | [2](--INVALID-LINK--) |

| Acetylation Assay | Histone Proteins | Inhibition | Blocks histone acetylation | [1](3--INVALID-LINK-- |

| Acetylation Assay | p53 | Inhibition | Blocks p53 acetylation | [1](--INVALID-LINK--) |

| Signaling Assay | Lymphoma Cell Lines | STAT3 Activation | Suppresses STAT3 activation | [2](--INVALID-LINK--) |

Experimental Protocols

p300 Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of L002 on the enzymatic activity of p300.

Materials:

-

Recombinant human p300 protein

-

Histone H3 peptide (substrate)

-

Acetyl-CoA

-

L002

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or a fluorescence/colorimetric-based HAT assay kit)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant p300, and the histone H3 peptide substrate.

-

Add varying concentrations of L002 (or vehicle control, e.g., DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the HAT reaction by adding Acetyl-CoA.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto filter paper and washing).

-

Quantify the level of histone acetylation using the chosen detection method.

-

Calculate the percentage of inhibition for each L002 concentration and determine the IC50 value.

Cell Growth Inhibition Assay (MTT/MTS Assay)

This protocol measures the effect of L002 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell line MCF-7 or MDA-MB-231)

-

Complete cell culture medium

-

L002

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of L002 (and a vehicle control) for a specified duration (e.g., 48-72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Western Blot for Histone and p53 Acetylation

This protocol assesses the ability of L002 to inhibit the acetylation of histone H3 and p53 in cultured cells.

Materials:

-

Cancer cell line

-

L002

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-p53, anti-total-p53, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells and treat with varying concentrations of L002 for a desired time period.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels and the loading control.

STAT3 Phosphorylation Inhibition Assay

This protocol evaluates the effect of L002 on the phosphorylation of STAT3, a downstream target of p300-mediated signaling.

Materials:

-

Cancer cell line with active STAT3 signaling

-

L002

-

Stimulating agent (e.g., IL-6) if necessary to induce STAT3 phosphorylation

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.

-

HRP-conjugated secondary antibodies

-

Western blotting reagents and equipment

Procedure:

-

Culture cells and pre-treat with different concentrations of L002 before stimulating with an agent like IL-6, if required.

-

Lyse the cells and perform Western blotting as described in the previous protocol.

-

Probe the membrane with antibodies against phospho-STAT3 and total-STAT3.

-

Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Visualizations

L002 Mechanism of Action

Caption: L002 inhibits p300, blocking acetylation and downstream signaling.

Experimental Workflow for L002 In Vitro Testing

Caption: Workflow for characterizing the in vitro effects of L002.

References

Application Notes and Protocols: Optimal L002 Dosage for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal dosage of L002, a potent p300 histone acetyltransferase (HAT) inhibitor, in various cell culture experiments. The provided protocols and data will aid in the effective application of L002 for studying its effects on cell viability, apoptosis, and relevant signaling pathways.

Introduction to L002

L002 is a cell-permeable small molecule that functions as a nonselective inhibitor of the histone acetyltransferase EP300 (p300), with a reported IC50 of 1.98 µM.[1] It also exhibits inhibitory activity against KAT2A and KAT2B. By inhibiting p300, L002 blocks the acetylation of numerous protein substrates, including histones and transcription factors like STAT3 and p53.[1][2] This inhibition of acetylation can lead to the suppression of gene transcription, growth arrest, and the induction of apoptosis in cancer cells.[1] L002 has demonstrated anti-tumor activity in both in vitro and in vivo models, particularly in breast cancer and lymphoma.[1][3]

Quantitative Data: L002 Cytotoxicity

The half-maximal cytotoxic concentration (CC50) of L002 has been evaluated in various cancer cell lines, providing a starting point for determining the optimal experimental dosage. The following table summarizes the reported CC50 values.

| Cell Line | Cancer Type | CC50 (µM) |

| MDA-MB-231 | Breast Cancer | 5.8 |

| MDA-MB-468 | Breast Cancer | 6.2 |

| BT-549 | Breast Cancer | 7.5 |

| MCF-7 | Breast Cancer | >25 |

| T-47D | Breast Cancer | >25 |

| DU-145 | Prostate Cancer | 10.5 |

| PC-3 | Prostate Cancer | 12.5 |

| LNCaP | Prostate Cancer | >25 |

| HCT-116 | Colon Cancer | 8.9 |

| HT-29 | Colon Cancer | 11.2 |

| A549 | Lung Cancer | 9.8 |